molecular formula C18H17BrN2O3 B2733654 (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester

(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester

Cat. No.: B2733654
M. Wt: 389.2 g/mol
InChI Key: SRKWSZOCXMRUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C18H17BrN2O3 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester is part of the quinazoline family, which is known for diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of quinazoline derivatives typically involves reactions such as aminolysis and condensation of various substrates. For instance, the compound can be synthesized from 6-bromo-2-phenylquinazolinone through a series of reactions involving acetic acid and ethyl esters, leading to the formation of the desired ethyl ester derivative .

Biological Activity Overview

Quinazoline derivatives, including the compound , have shown a wide range of biological activities:

  • Antimicrobial Activity :
    • Several studies have reported that quinazoline derivatives exhibit significant antibacterial and antifungal activities. The presence of bromine substituents has been correlated with enhanced antimicrobial properties against various Gram-positive and Gram-negative bacteria .
    • For example, compounds similar to the one discussed have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .
  • Anticancer Properties :
    • Quinazoline derivatives have been evaluated for their anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity, indicating its potential as an anticancer agent .
    • Notably, studies have indicated that structural modifications in quinazolines can lead to significant variations in their anticancer efficacy .
  • Anti-inflammatory Effects :
    • Research has highlighted the anti-inflammatory properties of quinazoline derivatives. In experimental models, compounds similar to the target compound have shown promising results in reducing inflammation markers .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of quinazoline derivatives for their antimicrobial activity against a panel of bacteria and fungi. The results indicated that the synthesized compounds exhibited potent activity with MIC values comparable to standard antibiotics. The structure-activity relationship (SAR) suggested that bromine substitution at specific positions was crucial for enhancing bioactivity .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that certain quinazoline derivatives could inhibit cell growth effectively. The mechanism involved the induction of apoptosis through mitochondrial pathways and activation of caspases . This suggests that further exploration into these compounds could yield new therapeutic agents for cancer treatment.

Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coli0.0048 mg/mL
AntifungalC. albicans0.0098 mg/mL
AnticancerMDA-MB-231 cellsIC50 = 10 µM
Anti-inflammatoryExperimental modelSignificant reduction in inflammation markers

Properties

IUPAC Name

ethyl 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-2-24-16(22)11-21-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20-18(21)23/h3-10,17H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKWSZOCXMRUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.